molecular formula C18H23NO3 B1389357 3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline CAS No. 1040685-41-3

3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline

Cat. No.: B1389357
CAS No.: 1040685-41-3
M. Wt: 301.4 g/mol
InChI Key: AJYKVTZFCSHJJR-UHFFFAOYSA-N
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Description

3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline is an organic compound that belongs to the class of anilines, which are characterized by the presence of an amino group attached to a benzene ring. This compound has the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol . It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline typically involves the reaction of 3-ethoxyaniline with 2-(4-methoxyphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.

Scientific Research Applications

3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It finds use in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The specific pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic research .

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxyaniline: Shares the ethoxy group but lacks the methoxyphenoxypropyl substituent.

    N-Phenyl-2-(4-methoxyphenoxy)propanamide: Similar structure but with an amide group instead of an aniline.

    4-Methoxyphenoxypropanol: Contains the methoxyphenoxypropyl group but lacks the aniline moiety.

Uniqueness

3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications .

Properties

IUPAC Name

3-ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-4-21-18-7-5-6-15(12-18)19-13-14(2)22-17-10-8-16(20-3)9-11-17/h5-12,14,19H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYKVTZFCSHJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NCC(C)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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